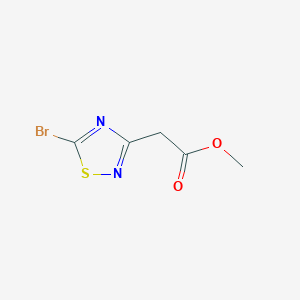
Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates, followed by conversion into the target compound through the reaction of the corresponding keto ester with O-methylhydroxylamine . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazoles .
Scientific Research Applications
Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to interact with biological targets and exert cytotoxic effects.
Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate involves its interaction with biological targets, such as enzymes and receptors. The thiadiazole ring’s mesoionic character allows it to cross cellular membranes and interact strongly with these targets . The specific molecular targets and pathways involved depend on the particular application, such as anticancer activity or fungicidal action .
Comparison with Similar Compounds
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 2-Bromo-5-ethyl-1,3,4-thiadiazole
- 2-Bromo-5-phenyl-1,3,4-thiadiazole
- 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole
Comparison: Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is unique due to the presence of the ester group, which can influence its reactivity and biological activity. Compared to other similar compounds, this ester group may enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant studies.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with a bromine atom and an acetate group. The molecular formula is C6H6BrN3O2S, with a molecular weight of approximately 227.09 g/mol. The presence of the thiadiazole moiety is significant for its diverse biological activities.
1. Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit notable antimicrobial activity. Studies have shown that this compound can inhibit various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be effective against common pathogens responsible for infections.
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : Studies demonstrated that the compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action : The proposed mechanism includes the modulation of apoptosis-related proteins and disruption of mitochondrial membrane potential .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It is suggested that the compound can modulate receptors involved in cell signaling pathways related to growth and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- In a study examining various thiadiazole derivatives for their anticancer effects, this compound was identified as one of the most potent compounds against multiple cancer cell lines .
- Another research project focused on the antimicrobial properties demonstrated that this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Properties
Molecular Formula |
C5H5BrN2O2S |
|---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3-7-5(6)11-8-3/h2H2,1H3 |
InChI Key |
JAJJFJLBQUKCLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NSC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















